1H-Indole-5-acetaldehyde
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Overview
Description
1H-Indole-5-acetaldehyde is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-5-acetaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives using DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the Fischer indole synthesis or other catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to indole-5-ethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Indole-5-carboxylic acid.
Reduction: Indole-5-ethanol.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1H-Indole-5-acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-5-acetaldehyde involves its interaction with various molecular targets and pathways. It can act as a precursor to bioactive indole derivatives that interact with enzymes, receptors, and other proteins, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the derivative formed and its biological context .
Comparison with Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features but differing in the position of the aldehyde group.
Indole-5-carboxaldehyde: Similar structure but with a carboxyl group instead of an acetaldehyde group.
Uniqueness: 1H-Indole-5-acetaldehyde is unique due to its specific position of the aldehyde group on the indole ring, which influences its reactivity and the types of derivatives it can form . This positional difference can lead to distinct biological activities and applications compared to other indole derivatives .
Properties
CAS No. |
88730-27-2 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5-7,11H,4H2 |
InChI Key |
ZNSNIDUXAIIESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC=O |
Origin of Product |
United States |
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